
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde core with a 2,2-dimethylpropanoyl group attached to the fourth position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of thiobenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethylpropanoyl)thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-t-butylthiobenzaldehyde: A stable thiobenzaldehyde derivative with similar structural features.
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid: Another compound with a 2,2-dimethylpropanoyl group, used in different applications.
Uniqueness
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde is unique due to its specific substitution pattern and the presence of both a thiobenzaldehyde and a 2,2-dimethylpropanoyl group.
Propiedades
Fórmula molecular |
C12H14OS |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)11(13)10-6-4-9(8-14)5-7-10/h4-8H,1-3H3 |
Clave InChI |
KYHFRNYPTHULIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC=C(C=C1)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
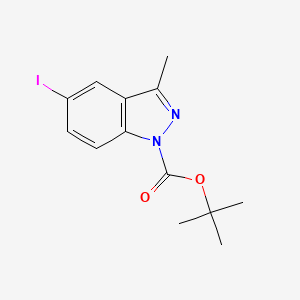
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
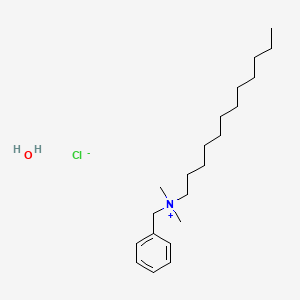
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
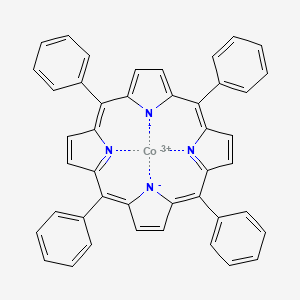
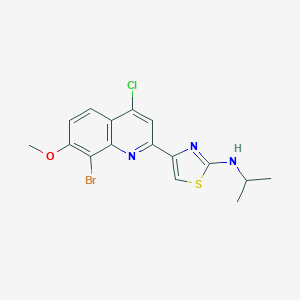
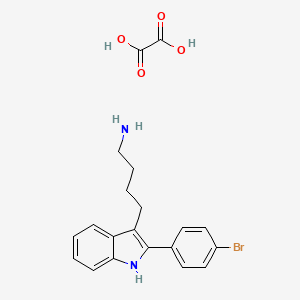
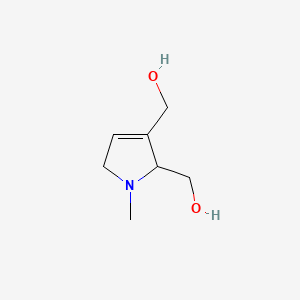


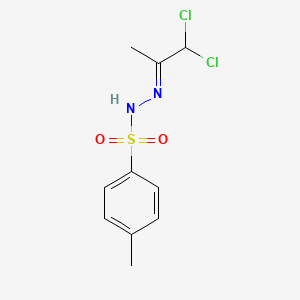
![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)
